molecular formula C13H9FN4OS2 B10989031 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10989031
M. Wt: 320.4 g/mol
InChI Key: WDMMFYFHXFQCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: compound 1a , belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound exhibits promising biological activities, making it an interesting subject for research.

Preparation Methods

Synthetic Routes:: The synthesis of compound 1a involves several steps. Here’s a summary of the synthetic route:

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity:: Compound 1a can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Substitution reactions may occur with halogens (e.g., bromine, chlorine) or other nucleophiles.

Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Further research is needed to explore these aspects.

Scientific Research Applications

Chemistry::

  • Compound 1a serves as a valuable building block for designing novel thiazole-based molecules.
  • Its reactivity and functional groups make it useful for creating diverse chemical libraries.
Biology and Medicine:: Industry::
  • Evaluate its applicability in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The precise mechanism by which compound 1a exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While compound 1a shows promise, further studies should compare it with other thiazole derivatives to highlight its uniqueness and potential advantages.

Properties

Molecular Formula

C13H9FN4OS2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H9FN4OS2/c14-9-3-1-8(2-4-9)12-16-10(6-20-12)5-11(19)17-13-18-15-7-21-13/h1-4,6-7H,5H2,(H,17,18,19)

InChI Key

WDMMFYFHXFQCCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=NN=CS3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.